
Tlqp 21;tlqppassrr rhfhhalppa R
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TLQP-21 is a 21-amino acid neuropeptide derived from the VGF precursor protein. It is expressed in the nervous system and neuroendocrine glands and demonstrates pleiotropic roles, including regulating metabolism, nociception, and microglial functions . TLQP-21 has garnered significant interest due to its multifunctional nature and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: TLQP-21 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of TLQP-21 may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding TLQP-21 is inserted into an expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: TLQP-21 primarily undergoes interactions with receptors and intracellular signaling molecules rather than traditional chemical reactions like oxidation or reduction. It binds to receptors such as complement C3a receptor 1 (C3aR1) and induces intracellular calcium mobilization .
Common Reagents and Conditions: The activation of TLQP-21 involves binding to its receptors under physiological conditions. The peptide’s activity is often studied in cell culture systems using reagents like calcium indicators to monitor intracellular calcium levels .
Major Products Formed: The primary outcome of TLQP-21 interactions is the activation of intracellular signaling pathways, leading to various physiological responses such as increased intracellular calcium levels, modulation of microglial functions, and regulation of metabolism .
Wissenschaftliche Forschungsanwendungen
Chemistry: TLQP-21 is used as a model peptide to study receptor-ligand interactions and intracellular signaling pathways. Its interactions with receptors like C3aR1 provide insights into the mechanisms of peptide-receptor binding and activation .
Biology: In biological research, TLQP-21 is used to investigate its role in regulating physiological functions such as metabolism, nociception, and stress responsiveness. Studies have shown that TLQP-21 can modulate microglial functions and reduce neuropathology in models of neurodegenerative diseases .
Medicine: TLQP-21 has potential therapeutic applications in treating metabolic disorders, pain, and neurodegenerative diseases. Its ability to regulate energy homeostasis and modulate pain responses makes it a promising candidate for drug development .
Industry: In the pharmaceutical industry, TLQP-21 is explored for its potential as a therapeutic agent. Its multifunctional nature and ability to target specific receptors make it an attractive candidate for developing new treatments .
Wirkmechanismus
TLQP-21 exerts its effects by binding to specific receptors, primarily complement C3a receptor 1 (C3aR1). Upon binding, TLQP-21 activates intracellular signaling pathways, leading to an increase in intracellular calcium levels. This calcium mobilization triggers various cellular responses, including proliferation, migration, and production of inflammatory molecules . The peptide’s effects are mediated through pathways involving stromal interaction molecules (STIM) and transient receptor potential channels (TRPC) .
Vergleich Mit ähnlichen Verbindungen
Complement C3a: A natural ligand for C3aR1, complement C3a shares some functional similarities with TLQP-21 but has distinct roles in the immune system.
Uniqueness of TLQP-21: TLQP-21 is unique due to its multifunctional nature and ability to modulate various physiological processes. Unlike other peptides, TLQP-21 has been shown to have pleiotropic effects, making it a versatile molecule for research and therapeutic applications .
Eigenschaften
Molekularformel |
C107H170N40O26 |
|---|---|
Molekulargewicht |
2432.7 g/mol |
IUPAC-Name |
2-[2-[[1-[1-[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[1-[5-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C107H170N40O26/c1-54(2)40-69(140-98(167)82(109)59(8)150)90(159)134-67(30-31-81(108)151)99(168)146-38-18-28-79(146)101(170)144-36-16-27-78(144)97(166)130-58(7)85(154)142-75(49-148)95(164)143-76(50-149)94(163)133-65(23-13-33-122-105(112)113)87(156)131-64(22-12-32-121-104(110)111)86(155)132-66(24-14-34-123-106(114)115)88(157)137-72(44-62-47-119-52-126-62)92(161)136-70(42-60-20-10-9-11-21-60)91(160)139-73(45-63-48-120-53-127-63)93(162)138-71(43-61-46-118-51-125-61)89(158)128-56(5)84(153)141-74(41-55(3)4)100(169)147-39-19-29-80(147)102(171)145-37-17-26-77(145)96(165)129-57(6)83(152)135-68(103(172)173)25-15-35-124-107(116)117/h9-11,20-21,46-48,51-59,64-80,82,148-150H,12-19,22-45,49-50,109H2,1-8H3,(H2,108,151)(H,118,125)(H,119,126)(H,120,127)(H,128,158)(H,129,165)(H,130,166)(H,131,156)(H,132,155)(H,133,163)(H,134,159)(H,135,152)(H,136,161)(H,137,157)(H,138,162)(H,139,160)(H,140,167)(H,141,153)(H,142,154)(H,143,164)(H,172,173)(H4,110,111,121)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124) |
InChI-Schlüssel |
PWWMOXVVMRPYJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC6=CNC=N6)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14782340.png)
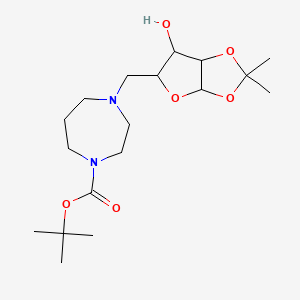
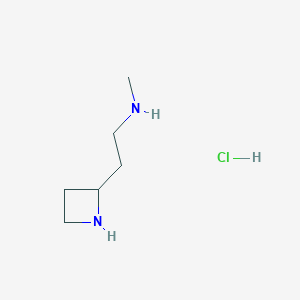
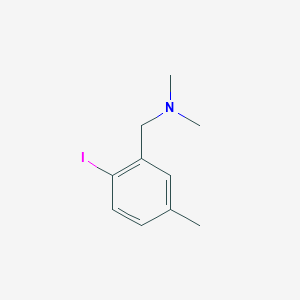
![(10S,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14782356.png)
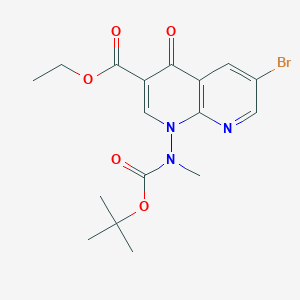
![3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14782367.png)
![3-Cyclohexyl-4a,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione](/img/structure/B14782378.png)
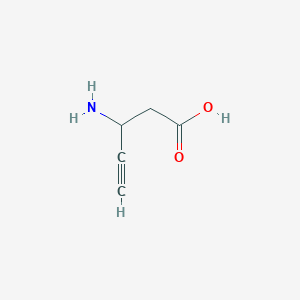
![4-[(1E)-2-(2-methoxyphenyl)ethenyl]phenol](/img/structure/B14782391.png)
![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14782393.png)
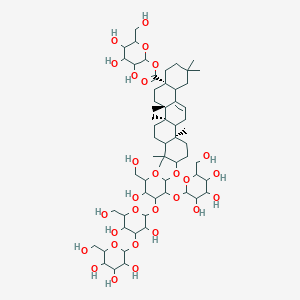
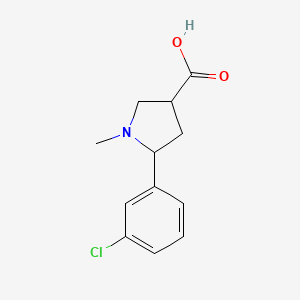
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide](/img/structure/B14782406.png)
